3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide
Description
3,4-Dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide is a benzamide derivative characterized by a 3,4-dichloro-substituted aromatic ring linked to an ethylamine side chain bearing a dimethylamino-phenyl group. Its synthesis likely involves amide coupling between 3,4-dichlorobenzoyl chloride and 2-[4-(dimethylamino)phenyl]ethylamine, employing reagents such as HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) and bases like Hunig’s base (N,N-Diisopropylethylamine), as seen in analogous benzamide preparations .
Properties
IUPAC Name |
3,4-dichloro-N-[2-[4-(dimethylamino)phenyl]ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2N2O/c1-21(2)14-6-3-12(4-7-14)9-10-20-17(22)13-5-8-15(18)16(19)11-13/h3-8,11H,9-10H2,1-2H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLNBFEXEHZXPEY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CCNC(=O)C2=CC(=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide typically involves the reaction of 3,4-dichlorobenzoyl chloride with 2-[4-(dimethylamino)phenyl]ethylamine. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The dichloro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted benzamides.
Scientific Research Applications
3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical agent due to its structural similarity to other bioactive compounds.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3,4-dichloro-N-{2-[4-(dimethylamino)phenyl]ethyl}benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Halogenation Profile
- Target Compound: Features 3,4-dichloro substitution on the benzamide ring.
- Etobenzanid (N-(2,3-dichlorophenyl)-4-(ethoxymethoxy)benzamide) : Contains a 2,3-dichlorophenyl group instead of 3,4-dichloro substitution. The ortho-chlorine position may sterically hinder interactions compared to the para-substituted chlorine in the target compound .
- Diflufenican (N-(2,4-difluorophenyl)-2-(3-(trifluoromethyl)phenoxy)-3-pyridinecarboxamide): Fluorinated substituents offer superior lipophilicity and metabolic resistance compared to chlorine, explaining its prolonged herbicidal activity .
Amino Side Chain Variations
- Sulfentrazone (N-(2,4-dichloro-5-(4-(difluoromethyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazol-1-yl)phenyl)methanesulfonamide): Incorporates a triazole ring and sulfonamide group, enabling heterocyclic interactions with enzymes like protoporphyrinogen oxidase (PPO), a common herbicide target. The target compound lacks this heterocyclic motif, suggesting a different mode of action .
Physicochemical Properties
| Property | Target Compound | Etobenzanid | Diflufenican |
|---|---|---|---|
| Molecular Weight | ~377.3 g/mol | ~329.2 g/mol | ~394.2 g/mol |
| Halogenation | 3,4-Cl₂ | 2,3-Cl₂ | 2,4-F₂, CF₃ |
| LogP (Predicted) | ~3.8 (moderate lipophilicity) | ~3.2 | ~4.5 (high lipophilicity) |
| Key Functional Groups | Dimethylamino, benzamide | Ethoxymethoxy, benzamide | Pyridinecarboxamide |
Notes:
- Chlorine’s larger atomic radius versus fluorine may reduce thermal stability but enhance π-π stacking in aromatic interactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
